

Experimental vs. computational properties of 4,5-difluoro-1H-indole.

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Compound of Interest

Compound Name: 4,5-difluoro-1H-indole

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A Comparative Guide to the Properties of 4,5-Difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental and computational properties of **4,5-difluoro-1H-indole**. Due to the limited availability of specific experimental data for this compound, this guide also includes information on a positional isomer, 5,6-difluoro-1H-indole, to offer a valuable comparative context for researchers. The guide details generalized experimental protocols and computational methodologies relevant to the characterization of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key experimental and computational properties of **4,5-difluoro-1H-indole** and its isomer, 5,6-difluoro-1H-indole. It is important to note that while some data is sourced from established databases, specific experimental values for **4,5-difluoro-1H-indole** are not widely published.

Table 1: Experimental Properties of Difluoro-1H-indole Isomers

Property	4,5-Difluoro-1H-indole	5,6-Difluoro-1H-indole (Alternative)
Molecular Formula	C ₈ H ₅ F ₂ N[1]	C ₈ H ₅ F ₂ N
Molecular Weight	153.13 g/mol [1][2]	153.13 g/mol
Appearance	Off-white to yellow solid[3]	Data not available
Purity	≥ 95% to 98%[2][4]	Data not available
CAS Number	247564-63-2[1][2]	169674-01-5

Table 2: Computational Properties of Difluoro-1H-indole Isomers

Property	4,5-Difluoro-1H-indole	5,6-Difluoro-1H-indole (Alternative)
IUPAC Name	4,5-difluoro-1H-indole[1]	5,6-difluoro-1H-indole
InChI	InChI=1S/C ₈ H ₅ F ₂ N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H[1]	InChI=1S/C ₈ H ₅ F ₂ N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
InChIKey	JKIMQGBSJJPZOI-UHFFFAOYSA-N[1]	YCVSNMPGFSFANR-UHFFFAOYSA-N
SMILES	<chem>C1=CC(=C(C2=C1NC=C2)F)F</chem> [1]	<chem>C1=CC2=C(C=C(C=C2N1)F)F</chem>
XLogP3-AA	2.2[1]	2.2
Hydrogen Bond Donor Count	1[1]	1
Hydrogen Bond Acceptor Count	1[1]	1
Polar Surface Area	15.8 Å ² [1]	15.8 Å ²

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4,5-difluoro-1H-indole** are not readily available in the surveyed literature. Therefore, generalized procedures based on established methods for the synthesis and analysis of fluorinated indoles are provided below.

Synthesis of Difluoro-1H-indoles

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. A generalized protocol that can be adapted for the synthesis of difluoro-1H-indoles is as follows:

- **Formation of the Phenylhydrazone:** React the corresponding difluorophenylhydrazine hydrochloride with a suitable ketone or aldehyde (e.g., pyruvate) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.
- **Indolization:** The resulting phenylhydrazone is then cyclized to form the indole ring. This step is usually acid-catalyzed, employing catalysts such as polyphosphoric acid (PPA), zinc chloride (ZnCl_2), or sulfuric acid (H_2SO_4). The reaction mixture is heated to temperatures ranging from 80°C to 150°C, depending on the specific substrates and catalyst used.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** Dissolve 5-10 mg of the purified difluoro-1H-indole in a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$). The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include aromatic protons and the N-H proton of the indole ring. The chemical shifts and coupling constants will be influenced by the position of the fluorine atoms.

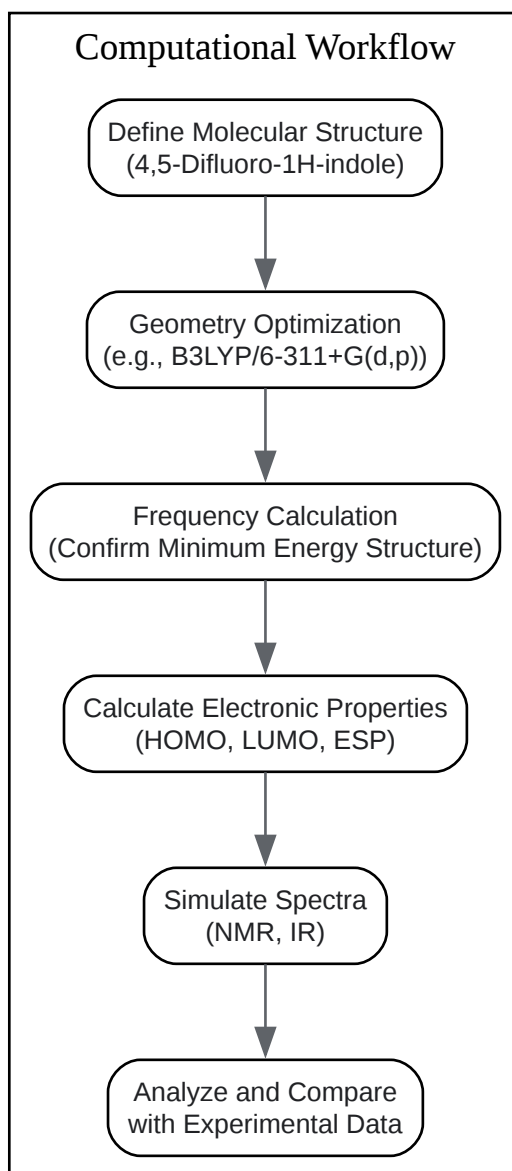
- ^{13}C NMR: A solution of 20-50 mg of the sample in a deuterated solvent is used. The spectrum provides information on the carbon skeleton of the molecule. The carbon signals will show coupling with the fluorine atoms (^1JCF , ^2JCF , etc.), which can aid in the structural confirmation.
- ^{19}F NMR: This technique is crucial for fluorinated compounds. A solution of the sample in a suitable solvent is analyzed to observe the chemical shifts of the fluorine atoms, providing direct evidence of their electronic environment.

Infrared (IR) Spectroscopy:

- The IR spectrum can be recorded using a KBr pellet or as a thin film. Characteristic peaks for the indole ring include the N-H stretching vibration (around 3400 cm^{-1}), C-H stretching of the aromatic ring (around $3100\text{-}3000\text{ cm}^{-1}$), and C=C stretching vibrations of the aromatic ring (around $1600\text{-}1450\text{ cm}^{-1}$). The C-F stretching vibrations are expected to appear in the region of $1300\text{-}1000\text{ cm}^{-1}$.

Computational Analysis Workflow

The electronic properties of **4,5-difluoro-1H-indole** can be investigated using computational chemistry methods, primarily Density Functional Theory (DFT).



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A generalized workflow for the computational analysis of **4,5-difluoro-1H-indole**.

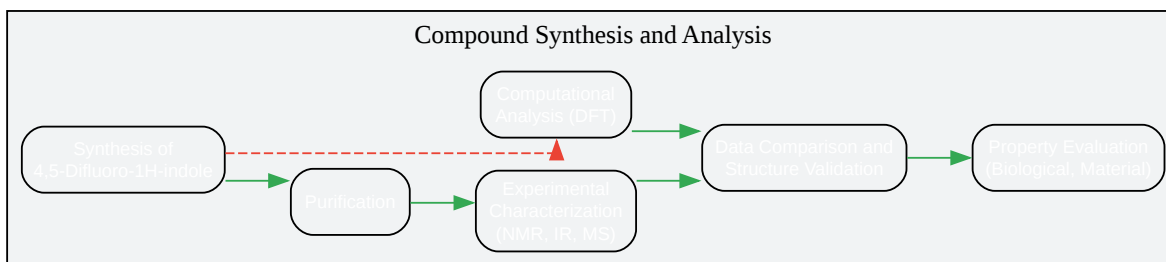
A typical computational study would involve the following steps:

- **Geometry Optimization:** The 3D structure of the molecule is optimized to find its most stable conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).

- **Frequency Calculations:** Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies). These calculations also provide theoretical IR and Raman spectra.
- **Electronic Property Calculations:** From the optimized geometry, various electronic properties can be calculated:
 - **Molecular Orbitals:** The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.
 - **Electrostatic Potential (ESP):** An ESP map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
- **NMR Spectra Simulation:** The chemical shifts of ^1H , ^{13}C , and ^{19}F can be calculated and compared with experimental data for structural validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis, characterization, and computational analysis of a novel compound like **4,5-difluoro-1H-indole**.



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Workflow from synthesis to property evaluation for **4,5-difluoro-1H-indole**.

This guide serves as a foundational resource for researchers interested in the properties and potential applications of **4,5-difluoro-1H-indole**. While specific experimental data is currently sparse, the provided methodologies and comparative data for a related isomer offer a solid starting point for further investigation and drug development endeavors.

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